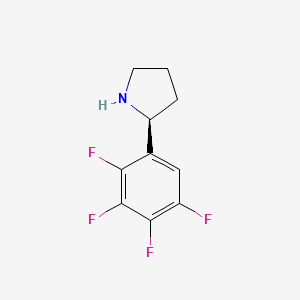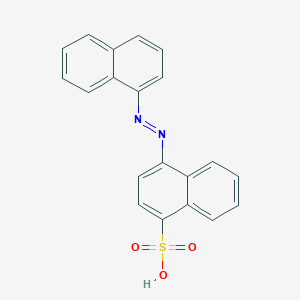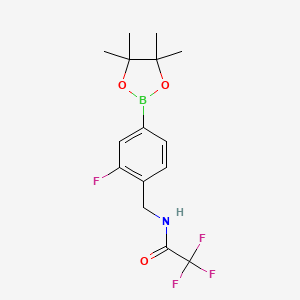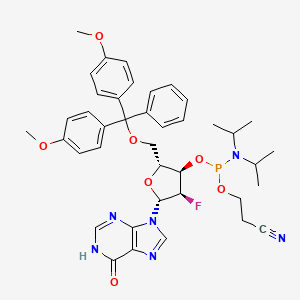
2'-Fluoro-5'-O-dmt-2'-deoxyinosine-3'-CE-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite is a hypoxanthine analog, which is a type of purine base primarily found in muscle tissue. This compound is a metabolite produced by purine oxidase acting on xanthine. It has notable anti-inflammatory effects and is a potential endogenous poly (ADP-ribose) polymerase (PARP) inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite involves several steps. The compound is typically synthesized by modifying oligodeoxyribonucleotides. The fluorine atom on the benzoyl moiety provides resistance to degradation by nucleases .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of specific solvents and reagents. For instance, a common method involves dissolving 2 mg of the compound in 50 μL of DMSO to create a stock solution with a concentration of 40 mg/mL. This solution can then be further diluted and mixed with other solvents like PEG300 and Tween 80 for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research and industrial applications.
Common Reagents and Conditions: Common reagents used in these reactions include DMSO, PEG300, and Tween 80. The conditions often involve specific temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from these reactions are typically modified nucleosides, which are used in the development of DNA and RNA molecules for research purposes.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite has a wide range of scientific research applications. It is used in the synthesis of oligodeoxyribonucleotides, which are crucial for studying DNA-protein interactions and designing gene therapies. The compound’s resistance to nucleases makes it particularly valuable in these fields .
Wirkmechanismus
The compound exerts its effects by inhibiting poly (ADP-ribose) polymerase (PARP) activity. This inhibition prevents peroxynitrite-induced mitochondrial depolarization and secondary superoxide production, thereby providing cytoprotective effects. The molecular targets involved include hypoxanthine and xanthine, which are metabolized by purine oxidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5’-O-DMT-2’-deoxyinosine 3’-CE phosphoramidite
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
- 2’-F-RNA Phosphoramidites
Uniqueness: What sets 2’-Fluoro-5’-O-dmt-2’-deoxyinosine-3’-CE-phosphoramidite apart from similar compounds is its enhanced resistance to nucleases due to the fluorine atom on the benzoyl moiety. This makes it particularly useful in applications requiring high stability and resistance to degradation .
Eigenschaften
Molekularformel |
C40H46FN6O7P |
|---|---|
Molekulargewicht |
772.8 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H46FN6O7P/c1-26(2)47(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)46-25-45-35-37(46)43-24-44-38(35)48)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H,43,44,48)/t33-,34-,36-,39-,55?/m1/s1 |
InChI-Schlüssel |
GNQYQPLUWSYXRR-YRGZVQMCSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
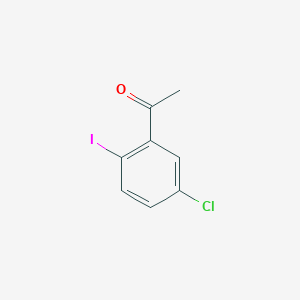
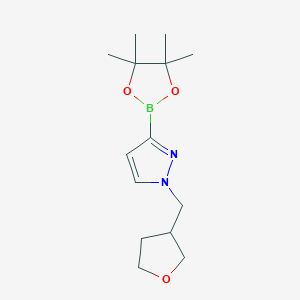
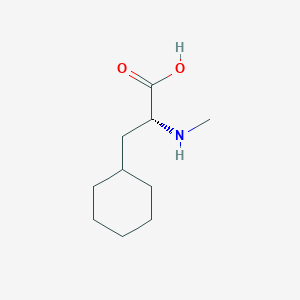
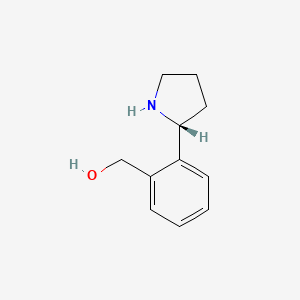
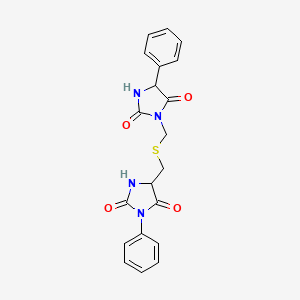

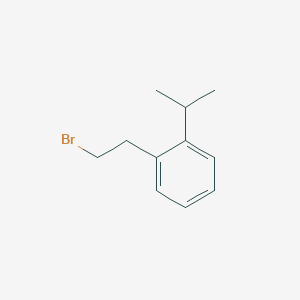
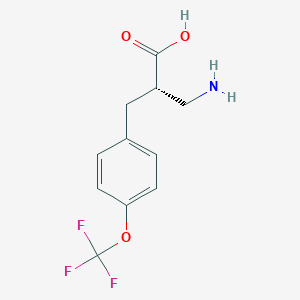
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
